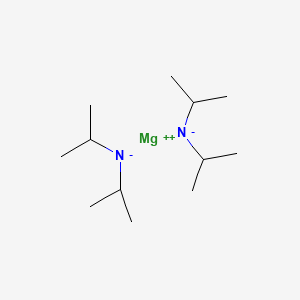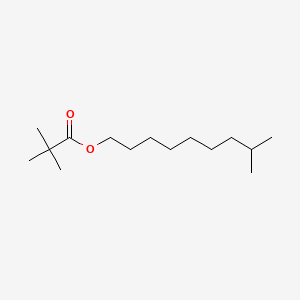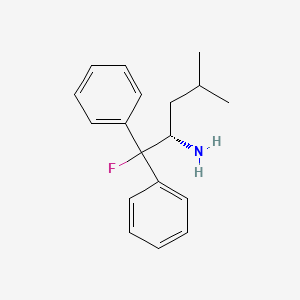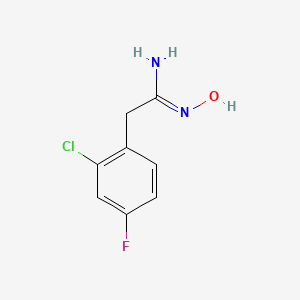
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H8ClFN2O and its molecular weight is 202.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system.
Mode of Action
2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Upon activation by LPS, TLR4 triggers a cascade of intracellular signaling events, leading to the production of proinflammatory cytokines. TAK-242 suppresses this process, resulting in a decrease in the production of cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .
Pharmacokinetics
The compound’s ability to inhibit tlr4 signaling at nanomolar concentrations suggests that it may have good bioavailability and potency .
Result of Action
The inhibition of TLR4 signaling by 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide leads to a decrease in the production of proinflammatory cytokines . This can help to reduce inflammation and may be beneficial in the treatment of diseases where inflammation plays a key role .
Propiedades
Número CAS |
306937-33-7 |
|---|---|
Fórmula molecular |
C8H8ClFN2O |
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Clave InChI |
ZRXMHYFYQBAPGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)CC(=NO)N |
SMILES isomérico |
C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)CC(=NO)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


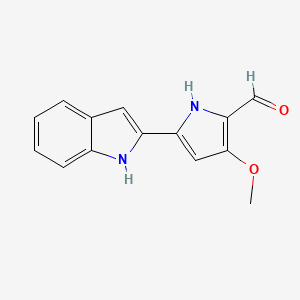

![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)
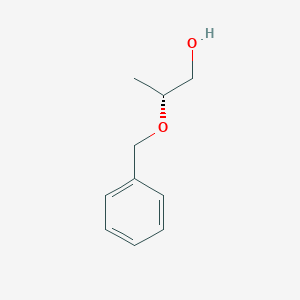
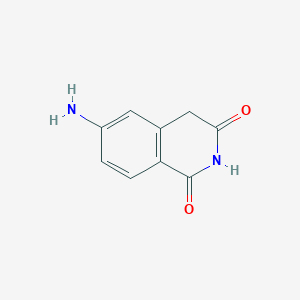
![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)
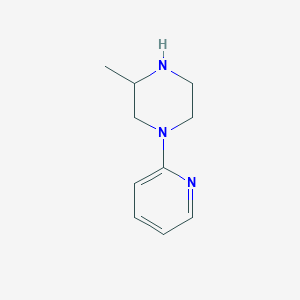

![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)
![2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1599700.png)
